7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that belongs to the class of triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The exact mechanism of action of 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported to exhibit several other biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been reported to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high potency and selectivity towards cancer cells. It has also been reported to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the major limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which hinders its clinical development.
Zukünftige Richtungen
Several future directions for research on 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine can be identified. One of the major areas of interest is the development of more efficient synthesis methods that can produce this compound in large quantities. Another direction is the investigation of its pharmacokinetic and pharmacodynamic properties to understand its potential for clinical development. Additionally, more research is needed to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer therapy, make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential applications in other fields.
Synthesemethoden
The synthesis of 7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported in several research studies. The most common method involves the reaction of 4-biphenylboronic acid with 2-methyl-4-nitroimidazole in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and 2-chloropyrimidine to obtain the final product.
Eigenschaften
IUPAC Name |
2-methyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-20-18-19-12-11-17(22(18)21-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQALHRFUNCJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.